molecular formula C14H10Br2N2O2 B11019488 N,N'-bis(4-bromophenyl)oxamide

N,N'-bis(4-bromophenyl)oxamide

Cat. No.: B11019488
M. Wt: 398.05 g/mol
InChI Key: ZKAZVDYMDVWOAR-UHFFFAOYSA-N
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Description

N1,N2-bis(4-bromophenyl)oxalamide , is a chemical compound with the molecular formula C18H14Br2N2O2. It features two bromophenyl groups attached to an oxamide backbone. The compound’s structure consists of two benzene rings (each bearing a bromine substituent) connected by a central oxamide functional group.

Preparation Methods

Synthetic Routes: The synthesis of N,N’-bis(4-bromophenyl)oxamide involves the condensation of 4-bromobenzoyl chloride with oxalic acid diethyl ester. The reaction proceeds as follows:

    Formation of 4-bromobenzoyl chloride: 4-Bromobenzoic acid reacts with thionyl chloride (SOCl) to yield 4-bromobenzoyl chloride.

    Condensation with oxalic acid diethyl ester: The resulting 4-bromobenzoyl chloride reacts with oxalic acid diethyl ester (diethyl oxalate) to form N,N’-bis(4-bromophenyl)oxamide.

Industrial Production Methods: N,N’-bis(4-bromophenyl)oxamide is primarily synthesized in research laboratories and is not commonly produced on an industrial scale. Its applications are mainly academic and experimental.

Chemical Reactions Analysis

Reactivity: N,N’-bis(4-bromophenyl)oxamide can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding oxalic acid and 4-bromobenzoic acid.

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups.

    Reduction: Reduction of the oxamide group may lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or alkaline conditions (e.g., concentrated hydrochloric acid or sodium hydroxide).

    Substitution Reactions: Various nucleophiles (e.g., amines, thiols, or alkoxides).

    Reduction: Reducing agents (e.g., lithium aluminum hydride or hydrogen gas with a catalyst).

Major Products: The major products formed during these reactions include 4-bromobenzoic acid, oxalic acid, and various substituted derivatives of N,N’-bis(4-bromophenyl)oxamide.

Scientific Research Applications

N,N’-bis(4-bromophenyl)oxamide finds applications in:

    Organic Synthesis: As an intermediate in the synthesis of other compounds.

    Medicinal Chemistry: It may serve as a scaffold for drug development.

    Materials Science: Its unique structure could be explored for novel materials.

Mechanism of Action

The specific mechanism of action for N,N’-bis(4-bromophenyl)oxamide remains an area of ongoing research. It may interact with biological targets or participate in chemical reactions relevant to its applications.

Comparison with Similar Compounds

While N,N’-bis(4-bromophenyl)oxamide is relatively uncommon, it shares similarities with other oxamide derivatives, such as N,N’-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide . Further studies are needed to explore its unique properties and potential advantages over related compounds.

Remember that N,N’-bis(4-bromophenyl)oxamide’s applications are primarily academic, and its industrial use remains limited

Properties

Molecular Formula

C14H10Br2N2O2

Molecular Weight

398.05 g/mol

IUPAC Name

N,N'-bis(4-bromophenyl)oxamide

InChI

InChI=1S/C14H10Br2N2O2/c15-9-1-5-11(6-2-9)17-13(19)14(20)18-12-7-3-10(16)4-8-12/h1-8H,(H,17,19)(H,18,20)

InChI Key

ZKAZVDYMDVWOAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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